molecular formula C6H7Cl2N3 B7984235 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine CAS No. 5298-50-0

2,4-Dichloro-n,n-dimethylpyrimidin-5-amine

Cat. No.: B7984235
CAS No.: 5298-50-0
M. Wt: 192.04 g/mol
InChI Key: JCHXGNDLTRLPHB-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,N-dimethylpyrimidin-5-amine (CAS: 5298-50-0) is a substituted pyrimidine derivative characterized by two chlorine atoms at positions 2 and 4 of the pyrimidine ring and a dimethylamino group at position 5. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing anticancer agents and kinase inhibitors. Its synthesis involves the alkylation of 2,4-dichloropyrimidine with dimethylamine under basic conditions, yielding a yellow oil with a molecular weight of 192.00 g/mol (LRMS (M+H)⁺: 192) .

Properties

IUPAC Name

2,4-dichloro-N,N-dimethylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)4-3-9-6(8)10-5(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHXGNDLTRLPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292260
Record name 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5298-50-0
Record name NSC81182
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-n,n-dimethylpyrimidin-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

2,4-Dichloro-N,N-dimethylpyrimidin-5-amine has been studied for its potential as a pharmaceutical intermediate, particularly in the development of anticancer agents. Its structural features allow it to interact with specific biological targets such as kinases involved in cancer progression.

  • Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound has shown promising results in reducing cell viability with IC50 values indicating effective cytotoxicity against these cells .
  • Kinase Inhibition : The compound is noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, it may prevent cancer cell proliferation and induce apoptosis .

Agricultural Applications

In agriculture, this compound is explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth can be leveraged to develop selective herbicides that target unwanted vegetation without harming crops.

Industrial Uses

The compound also finds applications in the synthesis of dyes and other industrial chemicals. Its unique chemical structure allows it to serve as an intermediate in the production of complex organic molecules used in various industrial processes .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at positions 2 and 4Significant anticancer properties; kinase inhibition
2,6-Dichloro-N,N-dimethylpyrimidin-4-amineChlorine at positions 2 and 6Potentially less active than dichloro variants
2-Chloro-N,N-dimethylpyrimidin-4-amineSingle chlorine at position 2Lower steric hindrance; variable activity
4-Amino-N,N-dimethylpyrimidin-2-oneAmino group at position 4Different functional group leads to varied properties

Inhibitory Activity on MDA-MB-231 Cells

In a study examining the effects of various pyrimidine derivatives on breast cancer cell lines, this compound demonstrated a notable reduction in cell viability compared to control groups. The mechanism was attributed to its interaction with CDKs, leading to disrupted cell cycle progression.

Kinase Inhibition

Another study highlighted the compound's effectiveness as a CDK inhibitor. By targeting these kinases, researchers observed significant alterations in cellular signaling pathways associated with tumor growth and metastasis.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators by blocking specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2,4-dichloro-N,N-dimethylpyrimidin-5-amine can be contextualized against related pyrimidine derivatives. Below is a detailed comparison based on substituent patterns, synthesis, physicochemical properties, and biological activity:

Substituent Variations and Reactivity

Compound Name Substituents (Positions) Key Reactivity Differences Reference
This compound Cl (2,4), N,N-dimethyl (5) Electron-rich dimethylamino group enhances nucleophilic substitution at C2 and C4 positions.
4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6) Cl (4,6), propargyl (5), NH₂ (2) Propargyl group introduces alkyne functionality for click chemistry; NH₂ at C2 increases hydrogen-bonding potential.
2,5-Dichloro-N-phenylpyrimidin-4-amine (b1) Cl (2,5), phenyl (4) Bulky phenyl group reduces solubility but improves π-π stacking in protein binding.
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Cl (6), NO₂ (5), N-methyl, N-phenyl (4) Nitro group at C5 increases electrophilicity, influencing redox properties and metabolic stability.
4,6-Dichloro-2-methylpyrimidin-5-amine (CAS 39906-04-2) Cl (4,6), CH₃ (2), NH₂ (5) Methyl group at C2 sterically hinders substitution reactions compared to dimethylamino at C5.

Physicochemical and Spectral Properties

Compound Name Physical State $ ^1H $ NMR (DMSO-d6) Key Shifts Applications Reference
This compound Yellow oil δ 3.02 (s, 6H, N(CH₃)₂) Intermediate for anticancer agents.
B6 White solid δ 3.52 (d, J=2.7 Hz, propargyl-H), 7.50 (bs, NH₂) Antiviral/anticancer scaffold.
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Crystalline solid δ 3.7 (s, N-CH₃), 7.47–7.59 (m, aromatic H) Precursor for kinase inhibitors.

Stability and Toxicity Considerations

  • Nitro-substituted analogs (e.g., 6-chloro-5-nitro derivatives) exhibit higher electrophilicity, correlating with genotoxicity concerns .

Biological Activity

2,4-Dichloro-N,N-dimethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound exhibits a unique profile that can be leveraged for therapeutic applications, especially concerning its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C6H8Cl2N4C_6H_8Cl_2N_4. Its structure includes two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which significantly influences its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular processes. It has shown effectiveness against the p97 protein, which is crucial for the degradation of misfolded proteins within the endoplasmic reticulum (ERAD pathway). This inhibition can lead to the accumulation of proteins that may induce apoptosis in cancer cells, particularly those with mutations in the epidermal growth factor receptor (EGFR) pathway .

Anticancer Activity

Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably, it has shown high selectivity for cells harboring the L858R/T790M EGFR mutation, which is prevalent in non-small cell lung cancer (NSCLC) patients. The compound's ability to inhibit cell proliferation in mutant cells while sparing wild-type cells indicates a favorable therapeutic index .

Enzyme Inhibition

The compound's mechanism includes inhibition of kinases involved in signaling pathways critical for tumor growth. For instance, it has been reported to inhibit ERK5 activity, which plays a role in cell survival and proliferation. The introduction of substituents on the pyrimidine ring has been shown to enhance potency against this target .

Study 1: Antiproliferative Effects

In a study evaluating various pyrimidine derivatives, this compound was found to have an IC50 value of approximately 100 nM against H1975 cells (carrying the T790M mutation). This potency was significantly higher compared to other compounds in the same class .

Study 2: Selectivity Profile

Another investigation assessed the selectivity of this compound against wild-type EGFR versus mutant forms. The results indicated that while the compound effectively inhibited mutant EGFR pathways, it had minimal effects on wild-type EGFR signaling, suggesting a targeted approach that could reduce side effects associated with conventional therapies .

Data Table: Comparative Biological Activity

CompoundTargetIC50 (nM)Selectivity
This compoundEGFR L858R/T790M100High (mutant vs. wild-type)
Other Pyrimidine Derivative AEGFR L858R200Moderate
Other Pyrimidine Derivative BERK5150Low

ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown moderate permeability across biological membranes, which is essential for oral bioavailability. However, further optimization may be necessary to enhance metabolic stability and reduce efflux ratios observed in certain assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine, and how are intermediates characterized?

  • Methodology : A common approach involves cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to introduce chloro substituents. For example, analogous pyrimidine derivatives were synthesized via cyclization of hydrazide intermediates . Intermediates are typically characterized using 1H^1H, 13C^{13}C, and 19F^{19}F NMR, IR spectroscopy, and elemental analysis. X-ray crystallography is employed for definitive structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d₆) resolve substituent positions and confirm dimethylamine groups. For example, 1H^1H NMR peaks at δ 3.52 (d) and 2.96 (t) in related compounds indicate alkyne substituents .
  • X-ray crystallography : Critical for resolving tautomeric forms and verifying bond lengths/angles. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for chlorine-containing derivatives .

Q. What are the primary biological or pharmacological research applications of this compound?

  • Methodology : The compound serves as a precursor for bioactive pyrimidine derivatives. For instance, structurally similar amines are derivatized to study enzyme inhibition (e.g., antimicrobial or anticancer activity) via in vitro assays. Biological testing often involves measuring IC₅₀ values against target enzymes or cell lines .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

  • Methodology : Use SHELX software (SHELXL) to iteratively refine parameters, adjusting occupancy factors for disordered atoms or testing alternative hydrogen-bonding networks. Cross-validation with NMR data ensures consistency. For example, in cases of ambiguous electron density, constraints from 1H^1H-13C^{13}C HMBC correlations can guide refinement .

Q. What strategies optimize palladium-catalyzed amination reactions for introducing substituents at the 4- or 6-positions?

  • Methodology :

  • Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos enhance reactivity.
  • Solvent/base optimization : Use polar aprotic solvents (DMF, THF) and weak bases (K₂CO₃) to minimize side reactions.
  • Monitoring : Track reaction progress via TLC and isolate intermediates using flash chromatography. Evidence from analogous nitro-pyrimidine syntheses shows yields >80% under optimized conditions .

Q. How can impurities or byproducts in the synthesis be systematically identified and addressed?

  • Methodology :

  • Analytical tools : Combine HPLC-MS and 19F^{19}F NMR (if fluorinated byproducts are present) to detect impurities.
  • Reaction tuning : Adjust stoichiometry of POCl₃ or reaction time to suppress dichlorination byproducts. For example, over-chlorination in pyrimidine systems is mitigated by controlled temperature gradients .

Q. How does tautomerism affect structural analysis, and how is it resolved experimentally?

  • Methodology : Tautomeric equilibria (e.g., amine vs. imine forms) are resolved via low-temperature X-ray crystallography or dynamic NMR. For instance, in 5-substituted pyrimidines, hydrogen-bonding patterns in crystal structures (e.g., N–H···Cl interactions) stabilize specific tautomers .

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